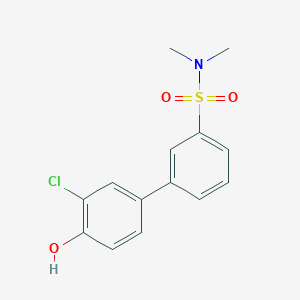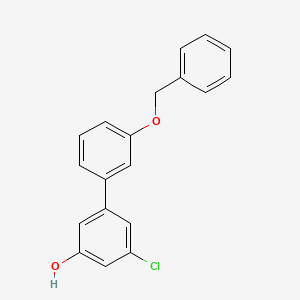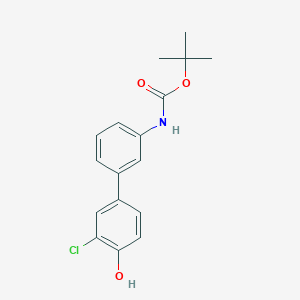![molecular formula C16H16ClNO3S B6382344 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261931-96-7](/img/structure/B6382344.png)
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
Übersicht
Beschreibung
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (C5PPSP-95) is a synthetic compound that has recently gained attention due to its potential applications in scientific research. C5PPSP-95 is a member of the pyrrolidinylsulfonylphenylphenol family of compounds, which have been studied for their potential to act as inhibitors of enzymes, receptors, and other proteins. C5PPSP-95 is a highly potent inhibitor of the enzyme phosphodiesterase 4 (PDE4) and has been used in a variety of laboratory studies to investigate the effects of PDE4 inhibition on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of laboratory studies to investigate the effects of PDE4 inhibition on biochemical and physiological processes. PDE4 is an enzyme that catalyzes the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) and is involved in the regulation of a variety of cellular processes. By inhibiting PDE4, 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can increase the levels of cAMP and potentially modulate the activity of various proteins and pathways.
Wirkmechanismus
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% acts as a competitive inhibitor of PDE4, which means that it binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of cAMP. This leads to an increase in the levels of cAMP, which can then activate downstream proteins and pathways.
Biochemical and Physiological Effects
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects, depending on the cell type and tissue in which it is applied. In the brain, 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to increase the levels of cAMP, which can lead to an increase in the activity of proteins involved in learning and memory. In the immune system, 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to inhibit the production of inflammatory cytokines and can thus be used to modulate the immune response. In the cardiovascular system, 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to reduce blood pressure and improve heart rate variability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments has several advantages. It is a highly potent inhibitor of PDE4, which makes it ideal for studying the effects of PDE4 inhibition. It is also relatively easy to synthesize and is available in a 95% pure form, which makes it suitable for use in a variety of experiments. However, it should be noted that 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not approved for use in humans and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in scientific research. It could be used to study the effects of PDE4 inhibition on a variety of biochemical and physiological processes, such as inflammation, immune response, and learning and memory. It could also be used to develop novel therapeutic strategies for the treatment of a variety of diseases, such as asthma, depression, and cardiovascular disease. Additionally, 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could be used to study the mechanism of action of other PDE4 inhibitors, which could lead to the development of more potent and selective inhibitors.
Synthesemethoden
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 4-hydroxybenzaldehyde with 2-chloro-5-methylpyrrole to form the pyrrolidine ring. This intermediate is then reacted with 4-(pyrrolidinylsulfonyl)benzaldehyde to form the pyrrolidinylsulfonylphenylphenol. Finally, the product is purified by recrystallization to obtain a 95% pure sample of 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-8-5-13(11-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBILFYYJPEULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686207 | |
| Record name | 4-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261931-96-7 | |
| Record name | 4-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)

